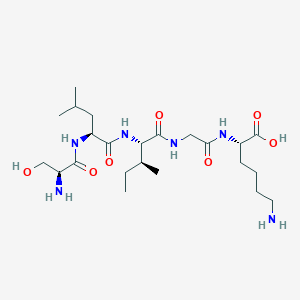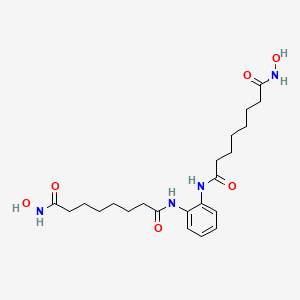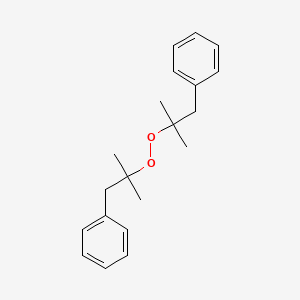
Peroxide, bis(1,1-dimethyl-2-phenylethyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Dicumyl peroxide can be synthesized through the reaction of cumene hydroperoxide with cumene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature conditions to ensure the stability of the peroxide .
Industrial Production Methods
In industrial settings, dicumyl peroxide is produced by the oxidation of cumene using oxygen or air. The process involves the formation of cumene hydroperoxide, which is then converted to dicumyl peroxide through acid-catalyzed decomposition .
化学反応の分析
Types of Reactions
Dicumyl peroxide primarily undergoes decomposition reactions, where it breaks down into free radicals. These radicals can initiate polymerization reactions or crosslinking processes in various polymers .
Common Reagents and Conditions
The decomposition of dicumyl peroxide is often carried out at elevated temperatures, typically between 120°C and 160°C. Common reagents used in these reactions include organic solvents and stabilizers to control the rate of decomposition .
Major Products Formed
The major products formed from the decomposition of dicumyl peroxide are free radicals, which can further react with monomers to form polymers or with existing polymer chains to create crosslinked structures .
科学的研究の応用
Dicumyl peroxide has a wide range of applications in scientific research and industry:
Polymer Chemistry: Used as a radical initiator in the polymerization of styrene, polyethylene, and other monomers.
Rubber Industry: Acts as a crosslinking agent in the vulcanization of rubber, improving the mechanical properties of rubber products.
Composite Materials: Employed in the synthesis of composite materials, such as polylactic acid composite fibers and polyethylene composites.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
作用機序
Dicumyl peroxide exerts its effects through the generation of free radicals upon decomposition. These free radicals can initiate chain reactions in polymerization processes or create crosslinks between polymer chains. The molecular targets of these radicals are typically the double bonds in monomers or the existing polymer chains .
類似化合物との比較
Similar Compounds
Benzoyl Peroxide: Another widely used organic peroxide, primarily in the polymer industry and as an acne treatment.
Tert-Butyl Peroxide: Used as a radical initiator in polymerization reactions and as a curing agent for resins.
Cumene Hydroperoxide: An intermediate in the production of dicumyl peroxide and used as an initiator in polymerization reactions.
Uniqueness
Dicumyl peroxide is unique in its ability to generate free radicals at relatively high temperatures, making it suitable for high-temperature polymerization and crosslinking processes. Its stability and effectiveness as a crosslinking agent also distinguish it from other organic peroxides .
特性
CAS番号 |
618906-12-0 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
[2-methyl-2-(2-methyl-1-phenylpropan-2-yl)peroxypropyl]benzene |
InChI |
InChI=1S/C20H26O2/c1-19(2,15-17-11-7-5-8-12-17)21-22-20(3,4)16-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
InChIキー |
AAIBWJOOWOVSHQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC=CC=C1)OOC(C)(C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14211742.png)
![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
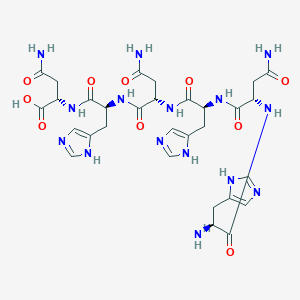
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)
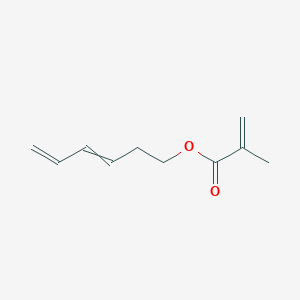
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)

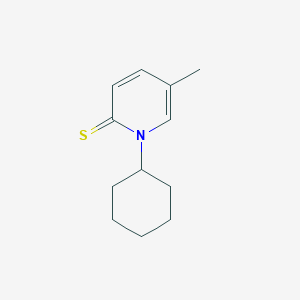
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
